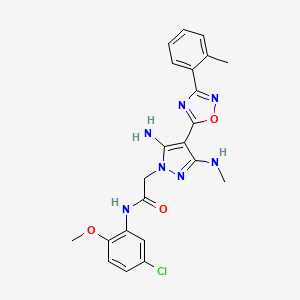

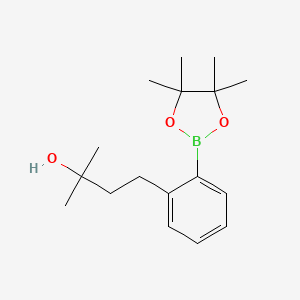

![molecular formula C15H19F2NO2 B2911696 N-allyl-2-[4-(tert-butyl)phenoxy]-2,2-difluoroacetamide CAS No. 303151-29-3](/img/structure/B2911696.png)

N-allyl-2-[4-(tert-butyl)phenoxy]-2,2-difluoroacetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Mecanismo De Acción

Target of Action

Given its structural similarity to other benzylic and allylic compounds, it may interact with similar biological targets .

Mode of Action

Benzylic and allylic compounds are known to undergo reactions at the benzylic position, which can be resonance stabilized . This suggests that N-allyl-2-[4-(tert-butyl)phenoxy]-2,2-difluoroacetamide may interact with its targets through similar mechanisms .

Biochemical Pathways

Benzylic and allylic compounds are known to participate in various biochemical reactions, including free radical reactions and nucleophilic substitutions . Therefore, it’s plausible that this compound could affect similar pathways.

Pharmacokinetics

Ethers, a class of compounds to which this molecule belongs, are known to have different properties compared to alcohols due to the absence of a hydrogen atom on the oxygen atom . This could potentially impact the bioavailability of the compound .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, the stability of free radicals, such as those potentially formed by this compound, can be influenced by factors like temperature and the presence of other reactive species . .

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One advantage of N-allyl-2-[4-(tert-butyl)phenoxy]-2,2-difluoroacetamide is its specificity for the Bcl-2 family of proteins, which makes it a potentially effective anticancer agent with fewer side effects than traditional chemotherapy. However, this compound has also been shown to have limitations, including the development of resistance in some cancer cell lines and the potential for toxicity in normal cells.

Direcciones Futuras

There are several potential future directions for research on N-allyl-2-[4-(tert-butyl)phenoxy]-2,2-difluoroacetamide. One area of interest is the development of combination therapies that incorporate this compound with other chemotherapeutic agents. Another area of research is the identification of biomarkers that can predict response to this compound treatment. Additionally, there is ongoing research into the development of more potent and selective inhibitors of the Bcl-2 family of proteins.

Métodos De Síntesis

N-allyl-2-[4-(tert-butyl)phenoxy]-2,2-difluoroacetamide can be synthesized using a multistep process involving several chemical reactions. The first step involves the reaction of 4-tert-butylphenol with 2,2-difluoroacetyl chloride to form 2,2-difluoro-4-(tert-butyl)phenol. This intermediate is then reacted with allylamine in the presence of a base to form this compound.

Aplicaciones Científicas De Investigación

N-allyl-2-[4-(tert-butyl)phenoxy]-2,2-difluoroacetamide has been extensively studied for its potential as an anticancer agent. It has been shown to induce apoptosis in a variety of cancer cell lines, including those derived from lymphoma, leukemia, and solid tumors such as lung and breast cancer. This compound has also been shown to enhance the efficacy of other chemotherapeutic agents, such as paclitaxel and gemcitabine.

Propiedades

IUPAC Name |

2-(4-tert-butylphenoxy)-2,2-difluoro-N-prop-2-enylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19F2NO2/c1-5-10-18-13(19)15(16,17)20-12-8-6-11(7-9-12)14(2,3)4/h5-9H,1,10H2,2-4H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIGJTZXHWJHBFP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)OC(C(=O)NCC=C)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19F2NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)(2-methoxypyridin-3-yl)methanone](/img/structure/B2911613.png)

![2-(2,4-dichlorophenoxy)-N-[4-(1H-pyrazol-1-yl)cyclohexyl]acetamide](/img/structure/B2911622.png)

![N-[[2-[Acetyl(methyl)amino]phenyl]methyl]prop-2-enamide](/img/structure/B2911627.png)